molecular formula C9H10N2O3S B2722040 3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester CAS No. 52207-65-5

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester

Cat. No.: B2722040
CAS No.: 52207-65-5
M. Wt: 226.25
InChI Key: XEPOQFCTWLPJAU-ONEGZZNKSA-N
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Description

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under reflux conditions in ethanol.

    Carbamoylation: The thiazole derivative is then reacted with isocyanates to introduce the carbamoyl group.

    Acryloylation: The final step involves the reaction of the carbamoyl-thiazole derivative with acrylic acid ethyl ester under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Thiazole-2-carboxylic acid: Similar in structure but lacks the carbamoyl and acrylic acid ester groups.

    Thiazole-4-carboxylic acid: Another derivative with different substitution patterns.

Uniqueness

3-(Thiazol-2-ylcarbamoyl)-acrylic acid ethyl ester is unique due to the combination of the thiazole ring with the carbamoyl and acrylic acid ester groups, which confer specific chemical reactivity and biological activity not found in simpler thiazole derivatives .

Properties

IUPAC Name

ethyl (E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-14-8(13)4-3-7(12)11-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPOQFCTWLPJAU-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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